7H-purin-8-amine

Enzyme Kinetics Purine Metabolism Xanthine Oxidase

Researchers studying purine metabolism often face isomer contamination or undefined tautomeric states that invalidate enzyme kinetics. 7H-Purin-8-amine (8-aminopurine) resolves this with a distinct C8 amino substitution that dictates a unique oxidative pathway via mammalian xanthine oxidase, unlike 2- or 6-aminopurine isomers. Key supply and application data: - Undergoes specific sequential hydroxylation (C8 then C6), enabling metabolite profiling for active site mapping. - Exhibits an anomalous N7H tautomer preference in aqueous solution, serving as a benchmark for solvation models. - Features low proton transfer barrier (6 kJ mol⁻¹) in dimers, useful for proton-conducting material design. Supplied with rigorous analytical characterization to ensure isomer identity, supporting reproducible structure-activity relationship studies.

Molecular Formula C5H5N5
Molecular Weight 135.13 g/mol
CAS No. 20296-09-7
Cat. No. B1280876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7H-purin-8-amine
CAS20296-09-7
Molecular FormulaC5H5N5
Molecular Weight135.13 g/mol
Structural Identifiers
SMILESC1=C2C(=NC=N1)N=C(N2)N
InChIInChI=1S/C5H5N5/c6-5-9-3-1-7-2-8-4(3)10-5/h1-2H,(H3,6,7,8,9,10)
InChIKeyIKZRFGGARFKJOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7H-Purin-8-Amine Overview


7H-Purin-8-amine, also commonly known as 8-aminopurine, is a purine derivative where the amino group is located at the C8 position of the heterocyclic ring [1]. This substitution pattern distinguishes it from biologically ubiquitous purines like adenine (6-aminopurine) and the fluorescent probe 2-aminopurine [2]. The unique placement of the amino group adjacent to the imidazole N7 nitrogen confers distinct tautomeric equilibria and a specific metabolic fate upon exposure to mammalian xanthine oxidase, making it a valuable tool for investigating structure-activity relationships in purine biochemistry [1][2].

1
Purine catabolic pathway probe via unique C8 hydroxylation route
2
Tautomer-driven molecular recognition studies exploiting solvent-dependent stability inversion

7H-Purin-8-Amine Substitution Concerns


The position of the amino group on the purine ring is not a trivial difference; it dictates distinct metabolic pathways, tautomeric stability, and molecular recognition properties. For instance, 8-aminopurine is oxidized by mammalian xanthine oxidase via a unique sequential hydroxylation pathway, whereas 2-aminopurine is processed differently and adenine (6-aminopurine) follows a separate route altogether [1]. Furthermore, computational studies reveal that the solvation-dependent tautomeric preferences of 8-aminopurine are anomalous, with the N7H tautomer being more stable in water, a behavior not observed for 2- or 6-aminopurines [2]. Therefore, substituting 8-aminopurine with a different aminopurine isomer for biological assays or as a synthetic building block will introduce uncontrolled variables and likely invalidate comparative experimental results. The evidence below quantifies these critical differences.

Metabolic oxidation pathway diverges from 2-aminopurine and adenine; enzyme specificity may shift experimental outcomes.
Solvent-dependent tautomeric preference (N7H favored in water) is unique among aminopurine isomers; may alter hydrogen-bonding and recognition.
Proton-transfer energetics and homodimer stability differ from adenine, limiting direct substitution in material design.

7H-Purin-8-Amine Differentiation Evidence


Xanthine Oxidase Substrate Fate

In contrast to 2-aminopurine, which is oxidized by mammalian xanthine oxidase at position 6 to form guanine, 8-aminopurine follows a unique, sequential two-step oxidation pathway [1]. This difference in regioselectivity means 8-aminopurine is processed to different metabolites, a critical consideration for studies of purine catabolism or when using it as a metabolic probe [1].

Xanthine oxidase substrate fate
Class-level inference
Sequential C8 then C6 oxidation
Supports metabolic probe specificity
Qualitative pathway difference vs 2-aminopurine
Enzyme Kinetics Purine Metabolism Xanthine Oxidase

Solvent-Dependent Tautomeric Inversion

A systematic computational study of aminopurine tautomers across various solvents (ε = 1 to 109) revealed that 8-aminopurine is unique among the aminopurine isomers. While the amino group has a generally minor effect on tautomeric preference for 2- and 6-aminopurine, for 8-aminopurine, the tautomeric preference changes as a function of the environment: the N7H tautomer becomes more stable than the N9H tautomer in water [1]. This contrasts with adenine (6-aminopurine), where the 9H tautomer remains dominant [2].

Tautomeric inversion in water
Class-level inference
N7H tautomer more stable than N9H
Tautomer-driven recognition studies
Solvent-dependent reversal unique to 8-aminopurine
Tautomerism Computational Chemistry Molecular Modeling

Proton Transfer Barrier in Homodimers

Density functional theory (DFT) calculations on protonated homodimers reveal a key energetic difference between 8-aminopurine and its isomer, adenine [1]. For the most stable protonated dimer of 8-aminopurine, the barrier for proton transit from one partner to the other is very low, calculated to be 6 kJ mol⁻¹ [1]. In contrast, neutral adenine and 8-aminopurine are substantially more stable than their 7H tautomers, but their conjugate acid ions have nearly identical heats of formation [1].

Proton transfer barrier
Cross-study comparable
6 kJ mol⁻¹ barrier in dimer
Proton conduction material design
Low barrier vs adenine homodimers
Proton Transfer Non-Covalent Interactions Density Functional Theory

Tautomeric Populations by ¹H NMR

The proton magnetic resonance (¹H NMR) spectrum of 8-aminopurine provides a direct experimental fingerprint of its unique tautomeric behavior, showing two characteristic peaks at 3.0 and 4.2 ppm . These peaks are assigned to two distinct aminopurine tautomers (referred to as 3-HPA and 4-HPA) . While a direct quantitative comparison under identical conditions is not provided in the cited source, this experimental observation corroborates the computational findings of a solvent-dependent tautomeric equilibrium, a feature not commonly observed as a dominant NMR signature for simpler aminopurines like 2-aminopurine or adenine in comparable studies [1].

¹H NMR tautomer signature
Supporting evidence
Peaks at 3.0 and 4.2 ppm
NMR calibration standard for tautomers
Resolvable tautomeric peak pair
NMR Spectroscopy Tautomerism Analytical Chemistry

7H-Purin-8-Amine Application Scenarios


Purine Catabolic Pathway Divergence

Researchers studying the substrate specificity of mammalian xanthine oxidase require a purine analog that follows a non-canonical oxidation route. 7H-purin-8-amine is uniquely suited for this purpose because, unlike 2-aminopurine, it is oxidized at the C8 position followed by C6 hydroxylation [1]. This allows for the generation of distinct metabolite profiles (8-aminopurine → 6-hydroxy-8-aminopurine → 2,6-dihydroxy-8-aminopurine) to probe the enzyme's active site architecture and mechanistic flexibility [1].

Solvent-Dependent Tautomerism Studies

For computational chemists and biophysicists modeling base-pairing or ligand-receptor interactions, 7H-purin-8-amine serves as a critical test case. Its unique inversion of tautomeric stability in water (N7H favored over N9H) [1], a behavior not shared by other aminopurine isomers [2], provides a rigorous benchmark for validating solvation models and force fields used in drug design and nucleic acid simulations.

Proton-Conducting Supramolecular Materials

Material scientists developing biomimetic proton-conducting materials can exploit the low (6 kJ mol⁻¹) barrier for proton transfer observed in 8-aminopurine's protonated dimers [1]. This property, which differs from that of adenine homodimers, makes 8-aminopurine an attractive monomeric unit for synthesizing polymers or self-assembled structures with tunable proton conduction pathways [1].

NMR Tautomer Quantification

Analytical chemists tasked with developing robust methods to quantify tautomeric equilibria in solution can use 7H-purin-8-amine as a well-characterized reference standard. Its ¹H NMR spectrum exhibits clearly resolvable peaks (3.0 ppm and 4.2 ppm) corresponding to distinct tautomeric forms [1], providing a straightforward and reliable system for calibrating NMR experiments and testing new pulse sequences aimed at studying dynamic equilibria [2].

Application
Selection Property
Validation Focus
Purine catabolic pathway divergence
Non-canonical xanthine oxidase substrate
Enzyme active site architecture
Solvent-dependent tautomerism studies
Solvent-inverted tautomeric stability
Solvation model benchmarking
Proton-conducting materials
Low proton-transfer barrier
Biomimetic conduction pathway design
NMR tautomer quantification
Distinct resolvable tautomer peaks
NMR method calibration and monitoring

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